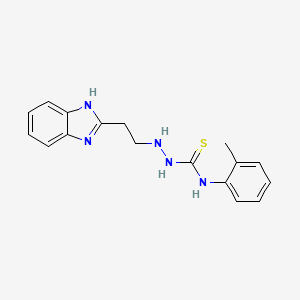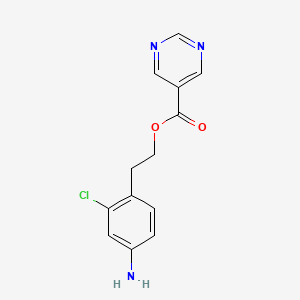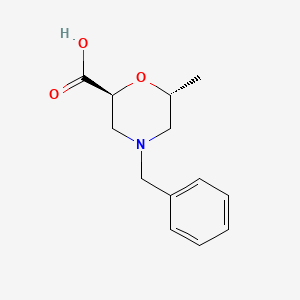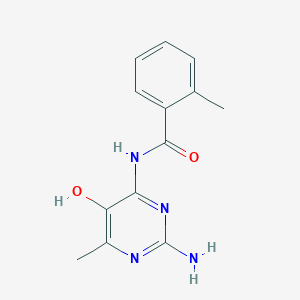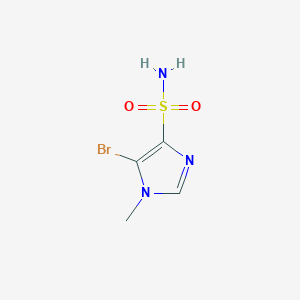
5-Bromo-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-1H-imidazole-4-sulfonamide: is a heterocyclic compound that contains both bromine and sulfonamide functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-imidazole-4-sulfonamide typically involves the bromination of 1-methyl-1H-imidazole followed by sulfonation. One common method includes:
Bromination: The starting material, 1-methyl-1H-imidazole, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at a controlled temperature to yield 5-bromo-1-methyl-1H-imidazole.
Sulfonation: The brominated product is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a suitable base. The reaction conditions need to be carefully controlled to avoid over-sulfonation and to ensure the formation of the desired sulfonamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-imidazole-4-sulfonamide: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an imidazole derivative with an amino group, while a Suzuki coupling reaction would introduce an aryl group.
Scientific Research Applications
5-Bromo-1-methyl-1H-imidazole-4-sulfonamide: has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bromine and sulfonamide groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-imidazole: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
1-Methyl-1H-imidazole-4-sulfonamide: Lacks the bromine atom, which reduces its reactivity in nucleophilic substitution reactions.
5-Chloro-1-methyl-1H-imidazole-4-sulfonamide: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
- The presence of both bromine and sulfonamide groups in 5-Bromo-1-methyl-1H-imidazole-4-sulfonamide makes it a unique and versatile compound for various chemical transformations and biological applications.
Properties
CAS No. |
89501-91-7 |
|---|---|
Molecular Formula |
C4H6BrN3O2S |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
5-bromo-1-methylimidazole-4-sulfonamide |
InChI |
InChI=1S/C4H6BrN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10) |
InChI Key |
VOOILIXPGORLRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



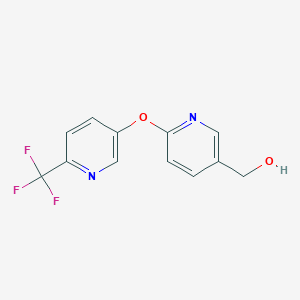
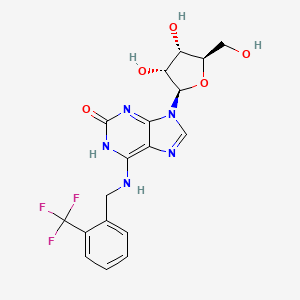
![5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B15216352.png)
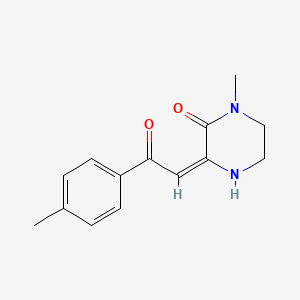

![N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide](/img/structure/B15216371.png)

